molecular formula C9H8N2OS B2920882 N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide CAS No. 2411230-29-8

N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide

Cat. No.: B2920882
CAS No.: 2411230-29-8
M. Wt: 192.24
InChI Key: XXAOJTNLYFYCSO-UHFFFAOYSA-N
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Description

N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide is an organic compound that features a cyano group, a thiophene ring, and a prop-2-enamide moiety

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-9(12)11-8(5-10)7-3-4-13-6-7/h2-4,6,8H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAOJTNLYFYCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C#N)C1=CSC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide typically involves the cyanoacetylation of thiophene derivatives. One common method includes the reaction of thiophene-3-carboxaldehyde with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require reagents like bromine or nitric acid, along with appropriate catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and thiophene ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano(thiophen-2-yl)methyl]prop-2-enamide
  • N-[Cyano(thiophen-4-yl)methyl]prop-2-enamide
  • N-[Cyano(benzothiophen-3-yl)methyl]prop-2-enamide

Uniqueness

N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide is unique due to the specific positioning of the cyano group and the thiophene ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.

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